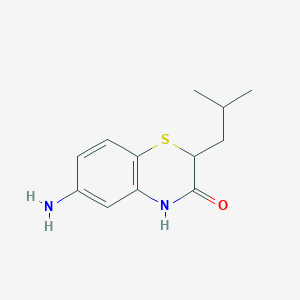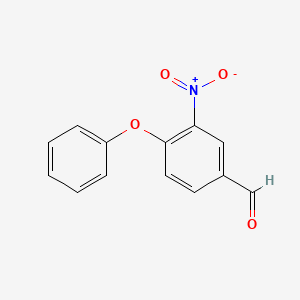
3-Nitro-4-phenoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9NO4 It is characterized by a nitro group (-NO2) at the third position and a phenoxy group (-OPh) at the fourth position on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-phenoxybenzaldehyde typically involves the nitration of 4-phenoxybenzaldehyde. The process can be summarized as follows:
Nitration Reaction: 4-Phenoxybenzaldehyde is treated with a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure selective nitration at the third position.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors to handle large volumes.
Separation and Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and filtration to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-phenoxybenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions:
Reduction: H2/Pd-C, SnCl2/HCl
Oxidation: KMnO4, CrO3
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions
Major Products:
Reduction: 3-Amino-4-phenoxybenzaldehyde
Oxidation: 3-Nitro-4-phenoxybenzoic acid
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Nitro-4-phenoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitro and phenoxy substituents on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Nitro-4-phenoxybenzaldehyde depends on its specific application:
Reduction Reactions: The nitro group undergoes electron transfer processes, leading to the formation of an amino group.
Oxidation Reactions: The aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms.
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
3-Nitro-4-phenoxybenzaldehyde can be compared with other nitrobenzaldehydes and phenoxybenzaldehydes:
3-Nitrobenzaldehyde: Lacks the phenoxy group, leading to different reactivity and applications.
4-Phenoxybenzaldehyde: Lacks the nitro group, resulting in different chemical behavior and biological activity.
3-Nitro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group, affecting its reactivity and applications.
Uniqueness: The combination of nitro and phenoxy groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other related compounds.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
148776-17-4 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
3-nitro-4-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H |
InChI Key |
ZZFNVYAEMXUDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


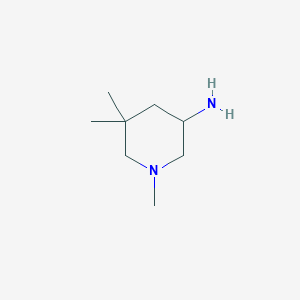
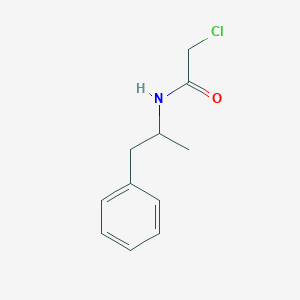

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
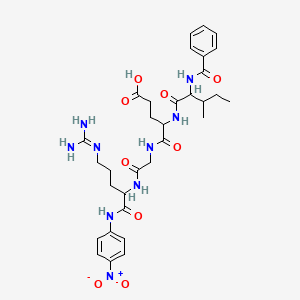

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
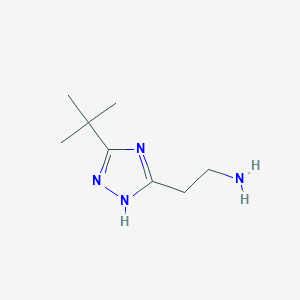
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
